Tinosporol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

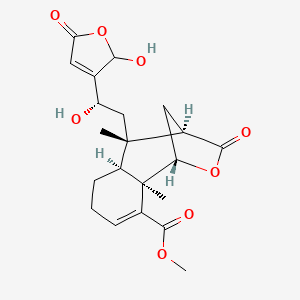

Molecular Formula |

C21H26O8 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-hydroxy-2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |

InChI |

InChI=1S/C21H26O8/c1-20(9-13(22)10-7-16(23)29-17(10)24)12-8-15(28-19(12)26)21(2)11(18(25)27-3)5-4-6-14(20)21/h5,7,12-15,17,22,24H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17?,20+,21-/m0/s1 |

InChI Key |

IWQROARLUZNGTO-VUSLHQQSSA-N |

Isomeric SMILES |

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@@H](C4=CC(=O)OC4O)O |

Canonical SMILES |

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=CC(=O)OC4O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of Tinosporide from Tinospora cordifolia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinospora cordifolia (Willd.) Miers, a cornerstone of traditional Ayurvedic medicine, is a rich reservoir of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Tinosporide, a prominent furanolactone diterpenoid found within the plant. It is important to note that the compound "Tinosporol A," as specified in the initial query, is not a recognized phytochemical in the current scientific literature. Therefore, this guide focuses on the well-documented and biologically active Tinosporide.

This document furnishes detailed experimental protocols for the extraction and purification of Tinosporide, presents quantitative data on its physicochemical properties and biological activities, and elucidates its known mechanisms of action, particularly its influence on key cellular signaling pathways. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to further explore the therapeutic applications of this promising natural product.

Introduction: From Traditional Use to Modern Drug Discovery

Tinospora cordifolia, commonly known as Guduchi or Giloy, has a long history of use in traditional medicine for treating a wide range of ailments, including diabetes, inflammation, and infectious diseases.[1][2] This has spurred significant scientific interest in identifying the specific chemical constituents responsible for its therapeutic effects. Among the diverse array of compounds isolated from this plant—including alkaloids, glycosides, and steroids—the diterpenoid lactones, particularly Tinosporide, have emerged as a class of molecules with notable biological activity.[3][4]

Tinosporide was first isolated from Tinospora cordifolia, from which it derives its name.[3] It is a clerodane-type diterpenoid characterized by a furanolactone core structure.[3][5] Research has demonstrated its potential in several pharmacological areas, most notably in the management of metabolic and neurodegenerative disorders.[6][7]

Physicochemical Properties of Tinosporide

A thorough understanding of the physicochemical properties of Tinosporide is crucial for its isolation, characterization, and formulation. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₂O₇ | [3] |

| Molar Mass | 374.389 g·mol⁻¹ | [3] |

| IUPAC Name | (2S,4aR,6aR,7S,7aS,8aS,9S,9aS,9bS)-2-(3-Furanyl)dodecahydro-7-hydroxy-6a,9b-dimethyl-9,7-(epoxymethano)-4H-oxireno[8][9]naphtho[2,1-c]pyran-4,11-dione | [3] |

| CAS Number | 23369-74-6 | [3] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 509-511 K (236-238 °C) | [5] |

| Crystal System | Orthorhombic | [5] |

Isolation and Purification of Tinosporide: Experimental Protocol

The following protocol outlines a general yet detailed methodology for the isolation and purification of Tinosporide from the dried stems of Tinospora cordifolia. This protocol is a synthesis of methods reported in the scientific literature.[7][10]

Plant Material and Extraction

-

Plant Material Collection and Preparation : The stems of Tinospora cordifolia are collected and authenticated. The plant material is then shade-dried and pulverized into a coarse powder.

-

Extraction : The powdered plant material is subjected to exhaustive extraction, typically using a 70% ethanol solution at room temperature through percolation or maceration.[10] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

Chromatographic Purification

-

Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Diterpenoids like Tinosporide are typically enriched in the ethyl acetate fraction.

-

Column Chromatography : The ethyl acetate fraction is subjected to column chromatography over silica gel (60-120 mesh). The column is eluted with a gradient of solvents, commonly starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.[7]

-

Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol mixtures). Fractions showing similar TLC profiles are pooled together.

-

Preparative HPLC : The pooled fractions containing Tinosporide are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. A gradient elution with water and acetonitrile is typically employed to achieve high purity.[11]

Structure Elucidation and Characterization

The structure of the isolated Tinosporide is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry.[7]

-

X-ray Crystallography : For unambiguous determination of the three-dimensional molecular structure.[5]

Experimental Workflow Diagram

Quantitative Analysis of Tinosporide

The content of Tinosporide in Tinospora cordifolia can vary depending on geographical location and harvesting time. Quantitative analysis is typically performed using HPLC-UV-DAD.[10][11]

| Analytical Method | Sample Type | Tinosporide Content (% w/w) | Reference(s) |

| HPLC-UV-DAD | T. cordifolia from Jammu, India | 0.087 | [10] |

| HPLC-UV-DAD | T. cordifolia from Delhi, India | 0.034 | [10] |

| HPLC-UV-DAD | T. cordifolia from Haryana, India | 0.021 | [10] |

Biological Activity and Signaling Pathways

Tinosporide has demonstrated a range of biological activities, with significant findings in the areas of metabolic regulation and neuroprotection.

Antidiabetic Activity: Modulation of Glucose Uptake

Tinosporide has been shown to enhance glucose utilization in skeletal muscle cells, a key mechanism for its antidiabetic potential.[6][12] This effect is mediated through the activation of two critical signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.[6][8]

-

PI3K/Akt Pathway : Tinosporide promotes the phosphorylation of Akt, a key downstream effector of the insulin signaling cascade. This leads to the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake.[6]

-

AMPK Pathway : Tinosporide also activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK can independently stimulate GLUT4 translocation and glucose uptake, a mechanism that is also triggered by exercise.[6]

Signaling Pathway Diagram: Glucose Uptake Regulation

Cholinesterase Inhibitory Activity

Tinosporide has also been investigated for its potential in managing neurodegenerative diseases like Alzheimer's. It exhibits inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[7]

| Enzyme | IC₅₀ (µg/mL) | Reference(s) |

| Acetylcholinesterase (AChE) | 13.45 ± 0.144 | [7] |

| Butyrylcholinesterase (BuChE) | 408.50 ± 17.197 | [7] |

Conclusion and Future Directions

Tinosporide, a diterpenoid furanolactone from Tinospora cordifolia, stands out as a promising bioactive compound with significant therapeutic potential, particularly in the realms of metabolic and neurodegenerative disorders. The detailed methodologies for its isolation and characterization, along with a growing body of evidence on its biological activities and mechanisms of action, provide a solid foundation for further research and development.

Future investigations should focus on optimizing the yield of Tinosporide from T. cordifolia, exploring its full pharmacokinetic and pharmacodynamic profiles, and conducting preclinical and clinical studies to validate its efficacy and safety in various disease models. The elucidation of its interactions with cellular targets at a molecular level will be crucial for the rational design of novel therapeutics based on the Tinosporide scaffold. This technical guide serves as a comprehensive resource to facilitate these endeavors.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Tinosporide - Wikipedia [en.wikipedia.org]

- 4. ijnrd.org [ijnrd.org]

- 5. Structure of tinosporide, a diterpenoid furanolactone from Tinospora cordifolia Miers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholinesterase inhibitory activity of tinosporide and 8-hydroxytinosporide isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Quantitative Analysis of Phytomolecules by Instrumental Method and Standardization of Isoquinoline Alkaloids Berberine and Palmatine by HPLC: Tinospora Cordifolia | Neuroquantology [neuroquantology.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Biosynthesis of Tinosporol A: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Tinosporol A, a clerodane diterpene isolated from the medicinal plant Tinospora cordifolia, has garnered interest for its potential pharmacological activities. Like other members of the extensive clerodane diterpenoid family, this compound is characterized by a bicyclic decalin core and a side chain at C-9. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, supported by representative experimental protocols and quantitative data from related systems, offering a foundational resource for researchers in natural product chemistry and drug discovery.

While the precise enzymatic steps leading to this compound have not been fully elucidated in Tinospora cordifolia, a hypothetical pathway can be constructed based on the well-established principles of clerodane diterpene biosynthesis in plants.[1] This pathway commences from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclization and oxidative modifications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two main stages:

-

Formation of the Clerodane Skeleton: A Class II diterpene cyclase, specifically a copalyl diphosphate synthase (CPS), initiates the cyclization of GGPP. This is followed by a rearrangement and further cyclization catalyzed by a Class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, to form the characteristic clerodane backbone.

-

Oxidative Decorations: A series of cytochrome P450 monooxygenases (CYPs) and potentially other enzymes catalyze region- and stereo-specific hydroxylations and other modifications to the clerodane scaffold to yield the final this compound structure.

The proposed pathway is depicted below:

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not yet available. However, data from homologous enzymes in other plant species provide a valuable reference for understanding their potential catalytic efficiencies. The following table summarizes representative kinetic parameters for a plant diterpene cyclase and a cytochrome P450 monooxygenase involved in terpenoid biosynthesis.

| Enzyme Class | Representative Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Diterpene Cyclase | Abies grandis abietadiene synthase | GGPP | 0.8 ± 0.1 | 0.045 ± 0.001 | [2] |

| Cytochrome P450 | Salvia pomifera CYP76AH15 | 13-epimanoyl oxide | ~5 | ~0.5 | Not directly cited |

Note: The data for CYP76AH15 is an approximation based on graphical data from a related study, as exact values were not provided in the abstract.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a series of key experiments. Below are detailed methodologies for the characterization of the two primary classes of enzymes proposed to be involved in its formation.

Protocol 1: Heterologous Expression and Assay of a Candidate Diterpene Cyclase

This protocol describes the functional characterization of a candidate diterpene cyclase from Tinospora cordifolia.

1. Gene Identification and Cloning:

- Identify candidate diterpene cyclase genes from a Tinospora cordifolia transcriptome or genome database based on homology to known plant diterpene cyclases.

- Amplify the full-length coding sequence from cDNA using PCR and clone it into an E. coli expression vector (e.g., pET28a).

2. Heterologous Protein Expression and Purification:

- Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3)).

- Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

- Harvest the cells by centrifugation, lyse them by sonication, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

3. In Vitro Enzyme Assay:

- Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5 mM DTT, 10% glycerol).

- Add the purified enzyme and the substrate, geranylgeranyl pyrophosphate (GGPP), to the assay buffer.

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding a quenching solution (e.g., EDTA in ethanol).

- Extract the diterpene products with an organic solvent (e.g., hexane).

4. Product Analysis:

- Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized diterpene products based on their mass spectra and retention times compared to authentic standards, if available.

Protocol 2: Characterization of a Candidate Cytochrome P450 Monooxygenase

This protocol outlines the steps to characterize a CYP involved in the oxidative modification of the clerodane scaffold.

1. Co-expression in a Heterologous Host:

- Clone the candidate CYP gene and a cytochrome P450 reductase (CPR) gene from Tinospora cordifolia into a yeast expression vector (e.g., pYES-DEST52).

- Co-transform the constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

2. In Vivo or In Vitro Assay:

- In Vivo: Grow the transformed yeast culture and induce protein expression. Feed the culture with the clerodane precursor produced by the diterpene cyclase.

- In Vitro: Prepare microsomes from the induced yeast culture. Set up an assay containing the microsomes, the clerodane substrate, and an NADPH-regenerating system in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

3. Product Extraction and Analysis:

- Extract the products from the yeast culture medium or the in vitro assay mixture using an organic solvent (e.g., ethyl acetate).

- Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated products. Further structural elucidation can be achieved using NMR spectroscopy.

Experimental Workflow Visualization

The logical flow of experiments to elucidate the biosynthetic pathway of a diterpenoid like this compound can be visualized as follows:

Conclusion

The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation and potential for metabolic engineering. The experimental protocols and representative data presented in this guide offer practical starting points for researchers entering this exciting field. Further investigation, including the identification and characterization of the specific enzymes from Tinospora cordifolia, will be essential to confirm this hypothetical pathway and to unlock the full potential of this compound and other related clerodane diterpenoids for therapeutic applications.

References

Tinosporol A: A Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporol A is a clerodane diterpenoid, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on the abundance of related compounds, detailed experimental protocols for the isolation and quantification of similar molecules, and an outline of its putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a chemical constituent of plants belonging to the genus Tinospora, within the family Menispermaceae. The primary and most well-documented source of this compound is:

-

Tinospora cordifolia (Willd.) Miers : Also known as Guduchi or Giloy, this climbing shrub is a cornerstone of traditional Ayurvedic medicine and is found throughout the Indian subcontinent and China.[1] Various parts of the plant, including the stem, leaves, and roots, are known to produce a rich array of secondary metabolites, including terpenoids, alkaloids, lignans, and steroids.[2] While this compound is a known constituent, its abundance can vary based on geographical location, season of collection, and the specific plant part.

Other species within the Tinospora genus are also rich sources of clerodane diterpenoids and may potentially contain this compound or its analogues. These include Tinospora sinensis, Tinospora malabarica, and Tinospora crispa.[3]

Abundance of this compound and Related Diterpenoids

Direct quantitative data for this compound in different plant parts of Tinospora species is not extensively reported in the currently available scientific literature. However, studies on the quantification of other structurally related and co-occurring diterpenoids in Tinospora cordifolia provide valuable insights into the potential abundance and distribution of this class of compounds.

The following table summarizes the quantitative data available for other major diterpenoids and related compounds in Tinospora cordifolia. This data can serve as a proxy for estimating the potential yield of this compound and for designing extraction and isolation strategies.

| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration / Yield (% w/w) | Reference |

| Tinosporaside | Stem | 70% Ethanol | HPTLC | 0.40 | [4] |

| Cordifolioside A | Stem | Hydroalcoholic | HPTLC | 0.134 | [5] |

| Stem | Aqueous | HPTLC | 0.017 | [5] | |

| Columbin | Stem | Hydroalcoholic | HPTLC | 0.196 | [5] |

| Stem | Aqueous | HPTLC | 0.284 | [5] | |

| 20-β-hydroxyecdysone | Stem | Hydroalcoholic | HPTLC | 0.845 | [5] |

| Stem | Aqueous | HPTLC | 0.499 | [5] |

Note: The absence of specific quantitative data for this compound highlights a research gap and an opportunity for further analytical studies on Tinospora species.

Experimental Protocols

While a specific, detailed protocol for the isolation and quantification of this compound is not explicitly available, the following methodologies are based on established procedures for the separation and analysis of clerodane diterpenoids from Tinospora species.

General Extraction and Isolation of Clerodane Diterpenoids

This protocol outlines a general procedure for the extraction and fractionation of clerodane diterpenoids from Tinospora cordifolia stems.

Experimental Workflow for Diterpenoid Isolation

Caption: General workflow for the isolation of clerodane diterpenoids.

Methodology:

-

Plant Material Preparation: Air-dried stems of Tinospora cordifolia are coarsely powdered.

-

Extraction: The powdered material is exhaustively extracted with methanol using a Soxhlet apparatus for 48-72 hours.[6]

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[6]

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The clerodane diterpenoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).

-

Elution: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualized under UV light and/or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Purification: Fractions containing the compound of interest (as indicated by TLC) are pooled and may require further purification by repeated column chromatography or preparative HPLC to yield pure this compound.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

The following is a representative HPTLC method that can be adapted for the quantification of this compound, based on methods developed for other diterpenoids from Tinospora cordifolia.

Caption: General biosynthetic pathway leading to clerodane diterpenoids.

Pathway Description:

-

Formation of GGPP: The biosynthesis starts with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from either the MVA or MEP pathway, to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by GGPP synthase.

-

Cyclization to Clerodane Skeleton: GGPP is then cyclized by a class II diterpene synthase, such as a clerodienyl diphosphate synthase, to form a bicyclic intermediate, typically (+)-copalyl diphosphate. This intermediate is then further rearranged and cyclized by a class I diterpene synthase to yield the characteristic clerodane skeleton.

-

Tailoring Reactions: The basic clerodane skeleton undergoes a series of post-cyclization modifications, including oxidations, reductions, and glycosylations. These reactions are catalyzed by a variety of enzymes, most notably cytochrome P450 monooxygenases and glycosyltransferases, leading to the diverse array of clerodane diterpenoids, including this compound.

Conclusion

This compound is a promising natural product found primarily in Tinospora cordifolia. While specific quantitative data on its abundance is currently limited, the information available for co-occurring diterpenoids provides a solid basis for future research. The experimental protocols outlined in this guide, derived from methodologies for similar compounds, offer a practical starting point for the isolation and quantification of this compound. Furthermore, understanding its putative biosynthetic pathway can open avenues for biotechnological production through metabolic engineering. This technical guide serves as a foundational resource to stimulate further investigation into this compound, ultimately unlocking its full therapeutic potential.

References

- 1. Genus Tinospora: Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted discovery of clerodane diterpenoids from Tinospora sinensis as immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three neo-Clerodane Diterpenoids from Tinospora cordifolia Stems and Their Arginase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant activity and detection of (−)epicatechin in the methanolic extract of stem of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tinosporol A and its Derivatives in Tinospora Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Tinospora, belonging to the Menispermaceae family, comprises several species of climbing shrubs that are widely distributed in tropical and subtropical regions of Asia and Africa. These plants have a long history of use in traditional medicine systems, such as Ayurveda, for treating a variety of ailments, including fever, diabetes, jaundice, and inflammatory conditions.[1][2] The therapeutic properties of Tinospora species are attributed to a rich diversity of phytochemicals, including alkaloids, terpenoids, steroids, and glycosides.[1][3][4][5] Among these, the diterpenoids represent a significant class of bioactive compounds. This technical guide focuses on Tinosporol A, a lesser-known diterpenoid, and its derivatives found within the Tinospora genus, providing a comprehensive overview of its chemistry, isolation, and potential biological activities.

This compound and Its Derivatives: Structure and Occurrence

Recent phytochemical investigations have led to the isolation and characterization of a series of clerodane diterpenoids from Tinospora crispa, designated as tinosporols A–C. While the exact chemical structure of this compound is not yet widely available in public chemical databases, its isolation has been reported.[6] Further research is required to fully elucidate its structure and that of its potential derivatives. For the purpose of this guide, related and well-characterized diterpenoids from Tinospora species will be discussed to provide a contextual understanding.

Many diterpenoids isolated from Tinospora species, such as Tinospora cordifolia, possess a clerodane furanoditerpenoid skeleton. These compounds, including tinosporide, columbin, and tinosporaside, are often cited for their biological activities.[7][8] It is plausible that this compound shares a similar structural framework.

Quantitative Data of Bioactive Compounds in Tinospora Species

While quantitative data for this compound is not yet available in the literature, studies have quantified other major bioactive compounds in various Tinospora species. This data provides a valuable reference for understanding the phytochemical variability within the genus and highlights the potential for this compound content to vary between species and geographical locations.

Table 1: Quantitative Analysis of Major Bioactive Compounds in Tinospora Species

| Compound | Tinospora Species | Plant Part | Method of Analysis | Concentration Range | Reference |

| 20β-hydroxyecdysone | T. cordifolia, T. malabrica, T. crispa | Stem | HPLC-UV-DAD | Varies significantly across species and accessions | [7] |

| Tinosporaside | T. cordifolia, T. malabrica, T. crispa | Stem | HPLC-UV-DAD | Varies significantly across species and accessions | [7] |

| Cordioside | T. cordifolia, T. malabrica, T. crispa | Stem | HPLC-UV-DAD | Varies significantly across species and accessions | [7] |

| Columbin | T. cordifolia, T. malabrica, T. crispa | Stem | HPLC-UV-DAD | Varies significantly across species and accessions | [7] |

| Berberine | T. cordifolia, T. sinensis, T. crispa | Stem | HPTLC | Present in all three species with varying intensities | [9] |

| Palmatine | T. cordifolia | Stem | - | - | [2] |

| Tinosporin | T. cordifolia | Stem | - | - | [2] |

| Tinosporic Acid | T. cordifolia | Stem | - | - | [2] |

Experimental Protocols

General Protocol for the Isolation of Diterpenoids from Tinospora Species

The isolation of diterpenoids from Tinospora species typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods reported for similar compounds.

Experimental Workflow for Diterpenoid Isolation

Caption: Generalized workflow for the isolation and characterization of diterpenoids from Tinospora species.

Methodology Details:

-

Plant Material Collection and Preparation: The desired Tinospora species (e.g., stems of T. crispa) is collected, authenticated, and shade-dried. The dried material is then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or 70% ethanol, using methods like maceration or Soxhlet extraction.[7]

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions obtained from partitioning are subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed using a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the compounds.

-

Fraction Analysis and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Purification: The pooled fractions are further purified using techniques like preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound (e.g., this compound).

-

Structural Elucidation: The structure of the isolated pure compound is determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (1H NMR, 13C NMR, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.[7]

Protocol for Quantitative Analysis by HPLC-UV-DAD

This protocol is adapted from a method used for the quantification of other major constituents in Tinospora species and can be optimized for this compound.[7]

Analytical Workflow for Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC-UV-DAD.

Methodology Details:

-

Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol). A series of working standard solutions of different concentrations are prepared by serial dilution.

-

Sample Preparation: A known weight of the powdered Tinospora plant material is extracted with a suitable solvent. The extract is filtered and diluted to a known volume.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient elution system using a mixture of water and acetonitrile is commonly employed.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV-DAD detector set at a wavelength where this compound shows maximum absorbance.

-

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration of the standard.

-

Quantification: The sample solution is injected, and the peak area corresponding to this compound is recorded. The concentration of this compound in the sample is calculated using the regression equation of the calibration curve.

Biological Activities and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been extensively reported, the broader extracts of Tinospora species and other isolated diterpenoids exhibit a wide range of pharmacological effects. It is anticipated that this compound may contribute to these activities.

-

Anti-inflammatory Activity: Extracts of Tinospora species have demonstrated significant anti-inflammatory effects.

-

Antioxidant Activity: Many compounds from Tinospora are known to possess potent antioxidant properties.

-

Immunomodulatory Effects: Tinospora cordifolia is particularly well-known for its immunomodulatory properties.

-

Antidiabetic Activity: Tinosporaside, a related diterpenoid, has been shown to encourage skeletal muscle glucose transport through both PI3K- and AMPK-dependent mechanisms.[6]

-

Neuroprotective Effects: Metabolites from Tinospora cordifolia have been suggested to interact with key targets in Alzheimer's disease, potentially through the modulation of cAMP, mTOR, MAPK, and PI3K-Akt signaling pathways.[10]

Potential Signaling Pathway Modulation by Tinospora Diterpenoids

Caption: Simplified diagram of the PI3K/Akt and AMPK signaling pathways potentially modulated by Tinospora diterpenoids.

Conclusion and Future Directions

This compound represents a potentially valuable bioactive compound within the diverse phytochemical landscape of the Tinospora genus. While its presence has been confirmed, a significant research gap exists regarding its precise chemical structure, the existence of its derivatives, and its specific biological activities and mechanisms of action. The methodologies outlined in this guide for the isolation, characterization, and quantification of related compounds provide a solid framework for future research on this compound.

Future investigations should prioritize the complete structural elucidation of this compound and its derivatives. Subsequently, comprehensive in vitro and in vivo studies are warranted to explore its pharmacological potential, particularly in the areas of inflammation, metabolic disorders, and neurodegenerative diseases. Elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for the potential development of novel therapeutic agents derived from this natural source.

References

- 1. The chemical constituents and diverse pharmacological importance of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpls.org [wjpls.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. ijcmas.com [ijcmas.com]

- 5. allscientificjournal.com [allscientificjournal.com]

- 6. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms [mdpi.com]

- 7. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current biological and pharmacological updates on Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrated omics analysis revealed the Tinospora cordifolia intervention modulated multiple signaling pathways in hypertriglyceridemia patients-a pilot clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Network pharmacology and metabolomics analysis of Tinospora cordifolia reveals BACE1 and MAOB as potential therapeutic targets for neuroprotection in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical and Pharmacological Insights into Tinospora cordifolia and its Constituent Tinosporol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinospora cordifolia (Willd.) Miers, a cornerstone of traditional Ayurvedic medicine, has garnered significant scientific attention for its diverse therapeutic properties. This technical guide provides an in-depth analysis of the ethnobotanical applications of Tinospora cordifolia, with a particular focus on its chemical constituents, including the recently noted Tinosporol A. It aims to bridge the gap between traditional knowledge and modern pharmacological research by presenting detailed experimental protocols, summarizing quantitative data, and elucidating the underlying signaling pathways of its bioactive compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, facilitating further exploration of Tinospora cordifolia's therapeutic potential.

Introduction

Tinospora cordifolia, commonly known as Guduchi or Giloy, is a climbing shrub belonging to the Menispermaceae family, native to the Indian subcontinent.[1][2] For centuries, it has been revered in Ayurvedic medicine as a "Rasayana," a rejuvenator and immunomodulator.[3] Traditional uses span a wide spectrum of ailments, including fevers, diabetes, jaundice, urinary disorders, skin diseases, and inflammatory conditions.[1][4] The therapeutic efficacy of Tinospora cordifolia is attributed to a rich diversity of phytochemicals, such as alkaloids, terpenoids, diterpenoid lactones, glycosides, and steroids.[2][5] Among these, compounds like berberine, palmatine, and tinosporin have been extensively studied. This guide also sheds light on this compound, a clerodane diterpenoid with reported hypoglycemic activity, found in the Tinospora genus.[6][7]

Ethnobotanical Uses: A Quantitative Overview

The traditional applications of Tinospora cordifolia are widespread and well-documented in various ethnobotanical studies. To provide a clear and comparative summary, the following table consolidates quantitative data on its primary ethnobotanical uses.

| Ethnobotanical Use | Plant Part Used | Form of Preparation | Traditional Dosage/Frequency | Geographical Regions of Use |

| Fever (Antipyretic) | Stem, Leaves | Decoction, Juice, Powder | 20-30 ml of decoction twice daily; 1-3 grams of powder with honey. | India, Sri Lanka, Myanmar.[1][4] |

| Diabetes (Hypoglycemic) | Stem | Decoction, Powder, Extract | 5-10 ml of fresh juice on an empty stomach; 3-6 grams of powder daily.[8][9] | India, Bangladesh.[4] |

| Jaundice & Liver Disorders | Whole Plant | Juice, Decoction | 15-20 ml of juice with honey twice daily. | India.[1] |

| Immunomodulation | Stem, Leaves | Decoction, Powder | Regular consumption of decoction or powder to boost immunity.[3] | Widespread in Ayurvedic practice.[3] |

| Inflammatory Conditions (e.g., Arthritis) | Stem, Root | Decoction, Paste | Decoction for internal use; paste for external application on joints.[10] | India.[10] |

| Skin Diseases | Stem, Leaves | Paste, Oil | External application of paste or medicated oil. | India.[1] |

Key Bioactive Compounds, including this compound

Tinospora cordifolia is a rich reservoir of bioactive molecules. While a comprehensive review of all constituents is beyond the scope of this guide, this section highlights the major classes of compounds and focuses on the available information regarding this compound.

Major Phytochemicals in Tinospora cordifolia

| Chemical Class | Key Compounds | Reported Pharmacological Activities |

| Alkaloids | Berberine, Palmatine, Jatrorrhizine, Magnoflorine | Anti-diabetic, Anti-inflammatory, Antimicrobial, Anticancer, Immunomodulatory. |

| Terpenoids | Tinosporide, Cordifolide, Tinosporic acid | Anti-inflammatory, Antipyretic, Antioxidant.[5] |

| Diterpenoid Lactones | Furanolactone, Clerodane diterpenes | Immunomodulatory, Anti-inflammatory.[2] |

| Glycosides | Tinocordiside, Cordifolioside A, Syringin | Immunomodulatory, Cardioprotective. |

| Steroids | β-sitosterol, Stigmasterol | Anti-inflammatory, Hypolipidemic. |

This compound

This compound is a clerodane diterpenoid that has been isolated from Tinospora crispa, a species closely related to Tinospora cordifolia.[6] More recent findings have also reported its presence in Tinospora cordifolia and have highlighted its potential hypoglycemic effects.[6][7] Research has shown that this compound can induce a dose-dependent hypoglycemic effect in animal models of both type-1 and type-2 diabetes.[7] Further investigation into its mechanism of action and clinical efficacy is warranted.

Pharmacological Activities and Underlying Signaling Pathways

The diverse ethnobotanical uses of Tinospora cordifolia are substantiated by a multitude of pharmacological activities demonstrated in preclinical and clinical studies. This section delves into the key therapeutic actions and the associated molecular signaling pathways.

Immunomodulatory Activity

Tinospora cordifolia is renowned for its ability to modulate the immune system. Extracts of the plant have been shown to enhance the phagocytic activity of macrophages, increase the proliferation of lymphocytes (B and T cells), and stimulate the production of various cytokines.

Signaling Pathway for Immunomodulation:

The immunomodulatory effects of Tinospora cordifolia are mediated through complex signaling cascades. Polysaccharides and other active compounds can activate macrophages and other immune cells, leading to the production of cytokines such as IL-2, IL-10, and TNF-α. This activation is crucial for both innate and adaptive immune responses.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Tinospora cordifolia extracts have demonstrated significant anti-inflammatory properties in various experimental models.[10] This activity is attributed to the inhibition of pro-inflammatory mediators and enzymes.

Signaling Pathway for Anti-inflammatory Action:

The anti-inflammatory effects are largely mediated through the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathways. By inhibiting these pathways, Tinospora cordifolia constituents reduce the expression of pro-inflammatory enzymes like COX-2 (Cyclooxygenase-2) and iNOS (inducible Nitric Oxide Synthase), and cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-1β (Interleukin-1 beta).[7]

Anti-diabetic Activity

Traditionally used to manage diabetes, Tinospora cordifolia has been scientifically validated for its hypoglycemic effects.[8][9] Its constituents have been shown to improve glucose uptake and insulin sensitivity.

Signaling Pathway for Anti-diabetic Action:

The anti-diabetic properties of Tinospora cordifolia, including compounds like Tinosporaside, are mediated through the activation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and AMPK (AMP-activated protein kinase) signaling pathways in skeletal muscle cells. Activation of these pathways leads to the translocation of GLUT4 (Glucose Transporter Type 4) to the cell membrane, thereby enhancing glucose uptake from the bloodstream.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Tinospora cordifolia's pharmacological properties.

Extraction and Isolation Protocols

5.1.1 Soxhlet Extraction of Bioactive Compounds

-

Objective: To extract a broad range of bioactive compounds from the plant material.

-

Materials: Dried and powdered Tinospora cordifolia stems, Soxhlet apparatus, round bottom flask, condenser, heating mantle, rotary evaporator, extraction solvent (e.g., 70:30 methanol:acetone).[2]

-

Procedure:

-

Place the powdered plant material (e.g., 20 g) in a thimble.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with the chosen solvent (e.g., 300 mL of ethanol).

-

Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.

-

The condenser ensures that any solvent vapor cools, and drips back down into the chamber housing the solid material.

-

The chamber containing the solid material slowly fills with warm solvent. Some of the desired compound will then dissolve in the warm solvent.

-

When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

-

This cycle is repeated for a specified duration (e.g., 16 hours at 40°C).[2]

-

After extraction, the solvent is removed from the flask using a rotary evaporator to yield the crude extract.[2]

-

5.1.2 Isolation of Alkaloids by Column Chromatography

-

Objective: To separate and purify alkaloids from the crude extract.

-

Materials: Crude extract, silica gel (60-120 mesh), glass column, elution solvents (e.g., chloroform and methanol in varying polarities), collection tubes, TLC plates for monitoring.[2]

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether) and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of the initial elution solvent.

-

Load the dissolved extract onto the top of the silica gel column.

-

Begin elution with a solvent of low polarity (e.g., 100% chloroform).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in increasing concentrations (e.g., CHCl₃-MeOH 10:1).[2]

-

Collect the eluate in fractions using collection tubes.

-

Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds.

-

Pool the fractions containing the purified alkaloid and evaporate the solvent to obtain the isolated compound.

-

In Vitro Pharmacological Assays

5.2.1 Anti-inflammatory Activity: Protein Denaturation Assay

-

Objective: To assess the ability of the plant extract to inhibit protein denaturation, a hallmark of inflammation.

-

Materials: Bovine serum albumin (5% aqueous solution), phosphate buffer saline (PBS, pH 6.3), plant extract at varying concentrations, spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing 0.45 mL of bovine serum albumin and 0.05 mL of the plant extract at different concentrations (e.g., 200 and 400 µg/mL).

-

Adjust the pH of the mixture to 6.3.

-

Incubate the samples at 37°C for 20 minutes.

-

Heat the samples at 57°C for 3 minutes to induce denaturation.

-

After cooling, add 2.5 mL of PBS to each tube.

-

Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

A control sample without the plant extract is prepared to represent 100% denaturation.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[7]

-

In Vivo Pharmacological Assays

5.3.1 Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the in vivo anti-inflammatory effect of the plant extract.

-

Materials: Wistar rats, 1% carrageenan solution in saline, plethysmometer, plant extract, standard anti-inflammatory drug (e.g., Indomethacin).

-

Procedure:

-

Divide the animals into groups: control, standard, and test groups receiving different doses of the plant extract.

-

Administer the plant extract or standard drug orally or intraperitoneally to the respective groups.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

-

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative findings from various studies, providing evidence for the pharmacological activities of Tinospora cordifolia.

Table 6.1: Quantitative Data on Immunomodulatory Effects

| Study Type | Model/Subjects | Treatment and Dosage | Key Findings | Reference |

| Preclinical (In Vivo) | Wistar rats | Alcoholic extract (50, 100, 200, 300 mg/kg b.w., p.o.) | Significant dose-dependent increase in neutrophil adhesion and phagocytic index. | |

| Preclinical (In Vitro) | Human neutrophils | Ethyl acetate and water fractions (0.1-2.5 µg/ml) | Significant enhancement in phagocytic activity and increase in nitric oxide and reactive oxygen species generation. | |

| Clinical Trial | Patients with allergic rhinitis | Aqueous extract (300 mg, three times daily for 8 weeks) | Significant reduction in sneezing, nasal discharge, and nasal obstruction. |

Table 6.2: Quantitative Data on Anti-inflammatory Effects

| Study Type | Model/Subjects | Treatment and Dosage | Key Findings | Reference |

| Preclinical (In Vivo) | Carrageenan-induced rats | Ethanolic extract (100 and 200 mg/kg b.w.) | Significant reduction in paw edema volume. | |

| Preclinical (In Vitro) | Methanolic leaf extract | 300 µg/ml (Soxhlet) and 200 µg/ml (cold extract) | Maximum inhibition of albumin denaturation at 98.1% and 99.4% respectively.[7] | [7] |

| Clinical Trial | Patients with rheumatoid arthritis | T. cordifolia extract as adjunct therapy | Reduction in pro-inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-17) and mediators of bone damage (RANKL, MMP-9).[10] | [10] |

Table 6.3: Quantitative Data on Anti-diabetic Effects

| Study Type | Model/Subjects | Treatment and Dosage | Key Findings | Reference |

| Preclinical (In Vivo) | Streptozotocin-induced diabetic rats | Low dose (200 mg/kg) and high dose (400 mg/kg) extracts | Significant reduction in fasting plasma glucose levels (22.48% for low dose, 27.62% for high dose) over 6 weeks. | |

| Clinical Trial | Type 2 diabetic patients | Powdered stem (50 mg/kg body weight, p.o.) for 15 days | Significant decrease in fasting blood sugar, total cholesterol, β lipoproteins, and triglycerides.[8] | [8] |

| Clinical Trial | Type 2 diabetic patients | Tc (500 mg three times daily) as add-on therapy for 6 months | Decrease in fasting and post-prandial blood glucose levels.[6] | [6] |

Conclusion and Future Directions

Tinospora cordifolia stands as a testament to the rich heritage of traditional medicine, with its diverse ethnobotanical uses now being progressively validated by modern scientific research. This technical guide has provided a comprehensive overview of its traditional applications, key bioactive constituents including this compound, and the molecular mechanisms underlying its significant pharmacological activities. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers aiming to further investigate this promising medicinal plant.

Future research should focus on several key areas:

-

Standardization of Extracts: Development of standardized extracts of Tinospora cordifolia is crucial for ensuring consistent therapeutic efficacy and safety in clinical trials and commercial formulations.

-

Clinical Trials: While some clinical evidence exists, more large-scale, randomized, placebo-controlled clinical trials are needed to firmly establish the efficacy and safety of Tinospora cordifolia for its various traditional uses.

-

Pharmacokinetics and Bioavailability: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the key bioactive compounds are essential to understand their in vivo behavior and optimize dosing regimens.

-

Drug-Herb Interactions: As the use of herbal remedies alongside conventional medicines increases, research into potential drug-herb interactions is critical to ensure patient safety.

-

Further Investigation of this compound: The promising hypoglycemic activity of this compound warrants further investigation into its mechanism of action, safety profile, and potential as a lead compound for the development of new anti-diabetic drugs.

By continuing to explore the scientific basis of this ancient remedy, the full therapeutic potential of Tinospora cordifolia can be harnessed for the development of novel and effective treatments for a range of human ailments.

References

- 1. The chemical constituents and diverse pharmacological importance of Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An updated and comprehensive review on the ethnomedicinal uses, phytochemistry, pharmacological activity and toxicological profile of Tinospora crispa (L.) Hook. f. & Thomson - PMC [pmc.ncbi.nlm.nih.gov]

- 5. saspublishers.com [saspublishers.com]

- 6. Antioxidant and lipophilic constituents of Tinospora crispa. | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Tinospora Cordifolia Chemical Constituents and Medicinal Properties - IJFMR [ijfmr.com]

- 10. Tinosporoside A | Benchchem [benchchem.com]

Preliminary Mechanistic Insights into Tinosporol A Remain Elusive

Despite extensive interest in the therapeutic properties of Tinospora cordifolia, from which Tinosporol A is derived, specific preliminary studies detailing the mechanism of action for this particular compound are not currently available in the public domain. While research has illuminated the biological activities of the whole plant extract and other isolated compounds, a comprehensive understanding of how this compound individually exerts its effects at a molecular level is yet to be established.

Current scientific literature on Tinospora cordifolia highlights a range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and immunomodulatory effects. These studies have identified several key signaling pathways that are modulated by the plant's extracts and some of its well-characterized constituents, such as tinosporaside and berberine.

Investigated Signaling Pathways of Tinospora cordifolia Constituents (Excluding this compound)

While no specific data exists for this compound, preliminary research on other components of Tinospora cordifolia has implicated several critical cellular signaling pathways. These findings provide a potential framework for future investigations into the mechanism of action of this compound.

Key Pathways Modulated by Tinospora cordifolia Extracts and Non-Tinosporol A Compounds:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Some studies on Tinospora cordifolia extracts have suggested a role in modulating this pathway, particularly in the context of its anti-cancer and anti-diabetic properties.

-

NF-κB Signaling Pathway: As a key regulator of inflammation and immune responses, the NF-κB pathway is a common target for natural products. Extracts from Tinospora cordifolia have been shown to inhibit NF-κB activation, which may contribute to their anti-inflammatory effects.

-

AMPK Signaling Pathway: This pathway is a central regulator of cellular energy homeostasis. Certain compounds from Tinospora cordifolia have been found to activate AMPK, which is relevant to the plant's potential anti-diabetic effects.

-

JAK-STAT Signaling Pathway: This pathway is involved in transmitting information from extracellular chemical signals to the nucleus, playing a key role in immunity and inflammation. Some research points to the modulation of this pathway by Tinospora cordifolia extracts in the context of their immunomodulatory activity.

The Path Forward: A Call for Dedicated Research

The absence of specific studies on this compound's mechanism of action represents a significant knowledge gap. To unlock the full therapeutic potential of this compound, dedicated research is imperative. Future preliminary studies should aim to:

-

Isolate and purify this compound to a high degree to ensure that observed biological effects are attributable to this specific molecule.

-

Conduct in vitro assays to determine its cytotoxic, anti-proliferative, anti-inflammatory, and other biological activities on various cell lines.

-

Perform molecular docking studies to predict potential protein targets of this compound.

-

Utilize techniques such as Western blotting, qPCR, and reporter gene assays to investigate the effect of this compound on the key signaling pathways mentioned above.

-

Gather quantitative data , such as IC50 values, to quantify its potency.

Such focused investigations will be instrumental in building a foundational understanding of this compound's mechanism of action, paving the way for further pre-clinical and clinical development. Without these fundamental studies, any discussion on its specific molecular targets and pathways remains speculative. Researchers, scientists, and drug development professionals are encouraged to undertake these preliminary investigations to shed light on the therapeutic promise of this compound.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tinosporol A and related clerodane diterpenoid compounds isolated from plants of the Tinospora genus. This document collates available quantitative data, details key experimental methodologies, and illustrates relevant biological pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Tinospora, belonging to the Menispermaceae family, is a rich source of diverse bioactive secondary metabolites. Among these, clerodane diterpenoids have emerged as a significant class of compounds with a wide array of pharmacological activities. This compound, a clerodane diterpenoid isolated from Tinospora crispa, and its structural analogs found in various Tinospora species, have demonstrated promising biological effects, including anti-inflammatory, anticancer, and immunomodulatory properties. This guide focuses on the chemical and biological aspects of this compound and related compounds, providing a consolidated resource for further research and development.

Quantitative Bioactivity Data

The following table summarizes the available quantitative bioactivity data for clerodane diterpenoids isolated from Tinospora species. This data provides a comparative reference for the potency of these compounds in various biological assays.

| Compound | Source Species | Biological Activity | Assay | Quantitative Data (IC₅₀) |

| Tinopanoid R | Tinospora cordifolia | Arginase Inhibition | In vitro human arginase I inhibition assay | 61.9 µM[1] |

| This compound-C | Tinospora crispa | Not yet quantified | Not yet quantified | Data not available |

| Tinocordifoliol A & B | Tinospora cordifolia | Arginase Inhibition | In vitro human arginase I inhibition assay | Possessed inhibitory activities, but IC₅₀ not reported[1] |

| Unnamed Clerodane Furano Diterpenoid Glycoside | Tinospora cordifolia | Anticancer | Cytotoxicity against HCT-116 colon cancer cells | Data not available |

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound and related clerodane diterpenoids, based on published literature.

Isolation of Clerodane Diterpenoids from Tinospora Species

The following is a general procedure for the isolation of clerodane diterpenoids from Tinospora plant material, adapted from methodologies described for related compounds.

1. Plant Material Extraction:

-

Starting Material: Dried and powdered stems of Tinospora species (e.g., Tinospora crispa or Tinospora cordifolia).

-

Extraction Solvent: 70% Ethanol in water.

-

Procedure:

-

Macerate the powdered plant material in 70% ethanol at room temperature with occasional shaking for 24-48 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

2. Fractionation of the Crude Extract:

-

Solvents: n-hexane, ethyl acetate, and water.

-

Procedure:

-

Suspend the crude ethanol extract in water and partition successively with n-hexane and ethyl acetate.

-

Separate the layers and concentrate each fraction (n-hexane, ethyl acetate, and aqueous) using a rotary evaporator. The clerodane diterpenoids are typically found in the ethyl acetate fraction.

-

3. Chromatographic Purification:

-

Techniques: Column chromatography (CC) on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions containing compounds with similar TLC profiles.

-

Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient to isolate pure compounds like this compound.

-

4. Structure Elucidation:

-

Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS) (e.g., HR-ESI-MS).

-

Procedure:

-

Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire 1D and 2D NMR spectra to determine the chemical structure, including stereochemistry.

-

Determine the exact mass and molecular formula using high-resolution mass spectrometry.

-

Arginase Inhibition Assay

This protocol is based on the method used to determine the arginase inhibitory activity of Tinopanoid R.

-

Principle: The assay measures the amount of urea produced from the enzymatic conversion of L-arginine by arginase. The inhibitor's potency is determined by its ability to reduce urea production.

-

Materials:

-

Human Arginase I enzyme

-

L-arginine solution

-

Urea detection reagent (e.g., containing α-isinitrosopropiophenone)

-

Test compound (e.g., Tinopanoid R) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the human arginase I enzyme in a suitable buffer.

-

Add various concentrations of the test compound to the wells of the microplate. Include a positive control (a known arginase inhibitor) and a negative control (solvent only).

-

Add the enzyme solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the L-arginine substrate solution.

-

Incubate the plate for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding an acidic solution.

-

Add the urea detection reagent and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Anticancer Activity Assay in HCT-116 Cells (Apoptosis and Autophagy)

This protocol describes the general steps to evaluate the induction of apoptosis and autophagy in HCT-116 colon cancer cells by a clerodane diterpenoid.

-

Cell Culture:

-

Maintain HCT-116 cells in a suitable culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cytotoxicity Assay (MTT Assay):

-

Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat HCT-116 cells with the test compound at a predetermined concentration (e.g., near the IC₅₀ value) for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Autophagy Assay (LC3-II Puncta Formation):

-

Seed HCT-116 cells on coverslips in a 24-well plate.

-

Treat the cells with the test compound.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Incubate with a primary antibody against LC3B, followed by a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the formation of LC3-II puncta, which indicates autophagosome formation.

-

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by clerodane diterpenoids from Tinospora species.

Mitochondria-Mediated Apoptosis Pathway

Caption: Mitochondria-mediated apoptosis induced by clerodane diterpenoids.

Autophagy Induction Pathway

References

Immunomodulatory and Anti-inflammatory Effects of Bioactive Compounds from Tinospora cordifolia: A Technical Guide

Disclaimer: Initial searches for a specific compound named "Tinosporol A" did not yield any specific scientific literature. Therefore, this technical guide focuses on the well-characterized bioactive constituents of Tinospora cordifolia with documented immunomodulatory and anti-inflammatory properties.

This technical guide provides an in-depth overview of the immunomodulatory and anti-inflammatory properties of key bioactive compounds isolated from Tinospora cordifolia. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

Tinospora cordifolia, also known as Guduchi or Giloy, is a plant widely used in traditional Ayurvedic medicine for its diverse therapeutic properties, including its potent immunomodulatory and anti-inflammatory effects.[1][2][3] These properties are attributed to a variety of bioactive compounds, including polysaccharides, alkaloids, glycosides, and diterpenoids.[2][4] This guide delves into the scientific evidence supporting the therapeutic potential of these compounds, focusing on their mechanisms of action and providing practical experimental details for researchers in the field.

Key Bioactive Compounds and Their Effects

Several compounds from Tinospora cordifolia have been identified and studied for their effects on the immune system. The most notable among these are polysaccharides (such as arabinogalactan G1-4A and α-D-glucan RR1), alkaloids like magnoflorine, and glycosides including syringin and cordifolioside A.[1][5][6][7][8]

Data Presentation

The following tables summarize the quantitative data on the immunomodulatory and anti-inflammatory effects of these key bioactive compounds.

Table 1: Immunomodulatory Effects of Polysaccharides from Tinospora cordifolia

| Compound | Model | Concentration | Effect | Reference |

| α-D-glucan (RR1) | Human Lymphocytes | 100 µg/mL | - NK cell activation: 331%- T cell activation: 102%- B cell activation: 39% | [5][6][7] |

| α-D-glucan (RR1) | Human Lymphocytes | 100 µg/mL | Cytokine Production: - IL-1β: 1080 pg/mL- IL-6: 21833 pg/mL- TNF-α: 2225 pg/mL- IL-12 p70: 50.19 pg/mL- IFN-γ: 90.16 pg/mL | [6][7] |

| Arabinogalactan (G1-4A) | Murine Macrophages | Not Specified | Upregulation of TNF-α, IL-1β, IL-6, IL-12, IL-10, and IFN-γ | [9] |

Table 2: Anti-inflammatory Effects of Syringin

| Compound | Model | Concentration | Effect | Reference |

| Syringin | LPS-treated monocytes/macrophages | Not Specified | Significant inhibition of NO, PGE₂, and TNF-α production | [10] |

| Syringin | DSS or LPS-induced inflammation | Not Specified | Inhibition of IL-1β, IL-6, TNF-α, and COX-2 overproduction | [11] |

| Syringin | H₂O₂-treated H9c2 cells | Not Specified | Inhibition of apoptosis, inflammation, and oxidative stress | [12][13] |

| Syringin Analogue (Compound 9) | LPS-stimulated RAW264.7 cells | IC₅₀: 14.6 µM | Inhibition of NO production | [10][14] |

Table 3: Immunomodulatory Effects of Other Bioactive Compounds from Tinospora cordifolia

| Compound | Model | Concentration | Effect | Reference |

| Cordifolioside A, Syringin, and others | Human Neutrophil Cells | 0.1-2.5 µg/mL | Significant enhancement in phagocytic activity and increase in nitric oxide and reactive oxygen species generation | [1] |

| Magnoflorine | LPS-stimulated U937 Macrophages | Dose-dependent | - Upregulation of TNF-α and IL-1β protein and mRNA expression- Increased production of PGE₂ and expression of COX-2 | [15][16] |

| Magnoflorine | Balb/c Mice | 100 mg/kg | Comparable stimulation of B cell production to levamisole (2.5 mg/kg) | [17][18] |

Signaling Pathways

The immunomodulatory and anti-inflammatory effects of Tinospora cordifolia's bioactive compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Bioactive compounds from Tinospora cordifolia have been shown to inhibit the activation of NF-κB. This is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[19][20] This inhibition leads to the downregulation of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[21][22]

MAPK Signaling Pathway

The MAPK signaling pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation and immune responses. Studies have shown that extracts and compounds from Tinospora cordifolia can modulate the phosphorylation of these MAPKs.[23][24][25] For instance, magnoflorine has been observed to enhance the phosphorylation of JNK, ERK, and p38 MAPKs in LPS-activated macrophages, contributing to its immunomodulatory effects.[15][16] Conversely, other studies have shown that extracts can reduce the phosphorylation of p38 MAPK, leading to anti-inflammatory effects.[21]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Tinospora cordifolia.

In Vitro Macrophage Activation and Cytokine Production Assay

This protocol is a generalized procedure for assessing the effect of Tinospora cordifolia compounds on macrophage activation and cytokine production.

Methodology:

-

Cell Culture: RAW264.7 or THP-1 (differentiated into macrophages) cells are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 10, 100 µg/mL) and incubated for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) and incubated for another 24 hours.

-

Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability: The viability of the cells after treatment is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard preclinical model to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

-

Animals: Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment with free access to water.

-

Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the Tinospora cordifolia extract or compound.

-

Administration: The test compound or standard drug is administered orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 1 hour after oral administration), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

The bioactive compounds from Tinospora cordifolia demonstrate significant immunomodulatory and anti-inflammatory potential. Polysaccharides primarily act as immunostimulants, enhancing the activity of various immune cells and promoting a Th1-mediated immune response. Other compounds like syringin and magnoflorine exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of these natural compounds in inflammatory and immune-related disorders. Further studies are warranted to isolate and characterize more of the over two hundred phytochemicals present in Tinospora cordifolia and to conduct rigorous clinical trials to validate their efficacy and safety in humans.[2][26]

References

- 1. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of anti-inflammatory and wound healing properties of Tinospora cordifolia extract | PLOS One [journals.plos.org]

- 4. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]

- 5. Immune stimulating properties of a novel polysaccharide from the medicinal plant Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]